

DFT studies comparing Rh₄(CO)₁₂ and Ir₄(CO)₁₂ structures

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Compound of Interest

Compound Name: Tetrarhodium dodecacarbonyl

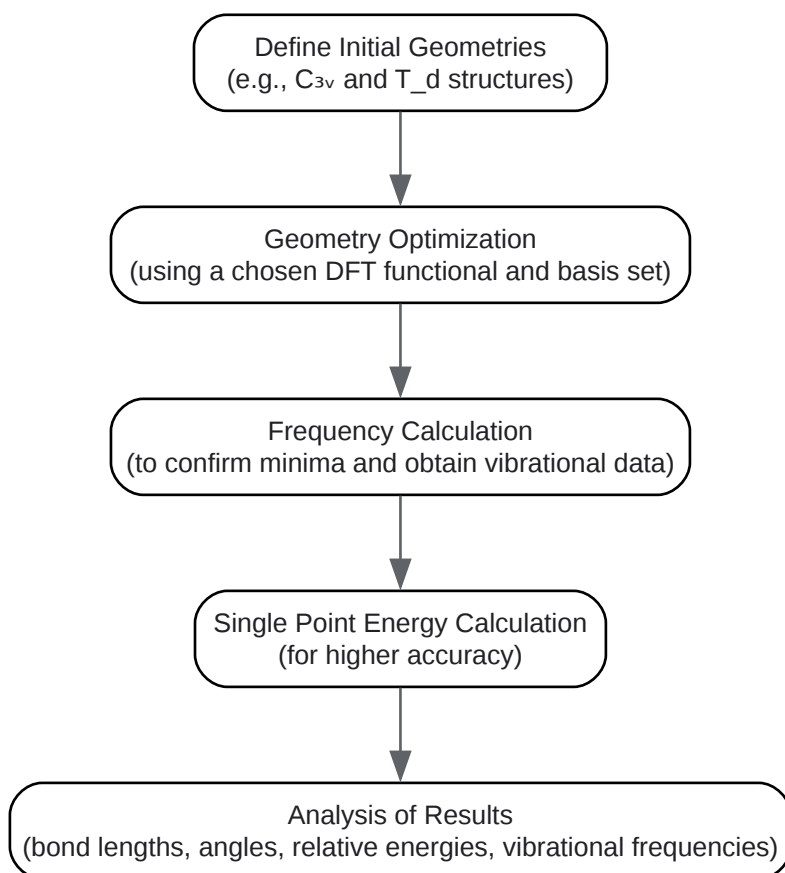
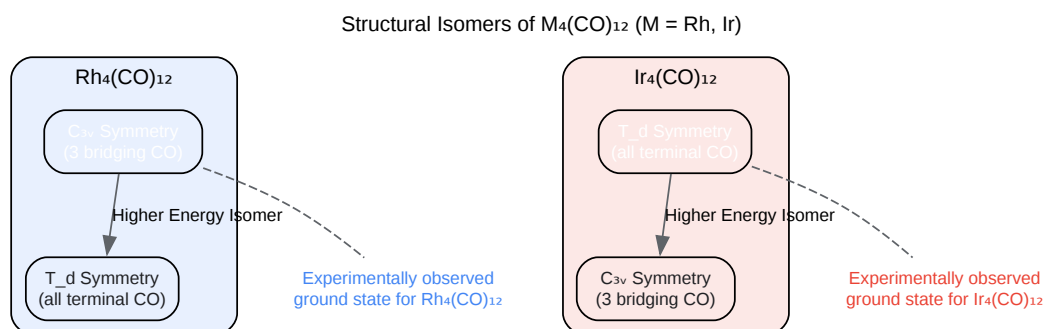
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Structural Overview

The most fundamental difference between Rh₄(CO)₁₂ and Ir₄(CO)₁₂ lies in the arrangement of their carbonyl (CO) ligands around the central metal tetrahedron. Experimental evidence and DFT calculations confirm that Rh₄(CO)₁₂ adopts a structure with C_{3v} symmetry, characterized by three bridging CO ligands. In contrast, Ir₄(CO)₁₂ possesses a higher symmetry T_d structure, with all twelve CO ligands being terminal.^[1] This structural variance has significant implications for their chemical and physical properties.

The two primary low-lying structures for these M₄(CO)₁₂ molecules are the all-terminal T_d symmetry structure and the triply-bridged C_{3v} symmetry structure.^[2] While DFT calculations are in agreement with the experimental C_{3v} ground state for Rh₄(CO)₁₂, accurately predicting the ground state of Ir₄(CO)₁₂ has proven to be a significant challenge for many DFT functionals, with some incorrectly predicting the C_{3v} structure to be lower in energy.^[2]



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References

- 1. Tetrairidium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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